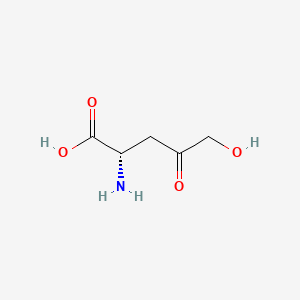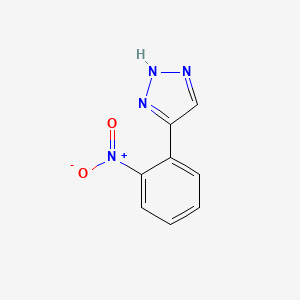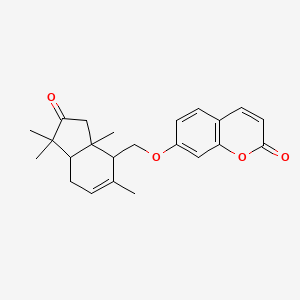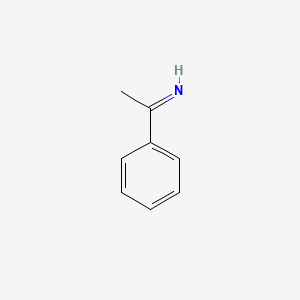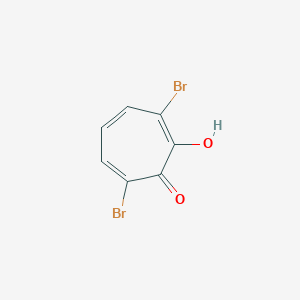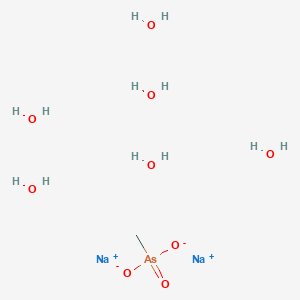
2-(o-Carboxybenzamido)glutaramic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(o-Carboxybenzamido)glutaramic acid is a complex organic compound with significant relevance in various scientific fields It is structurally characterized by the presence of a carboxybenzamido group attached to a glutaramic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Carboxybenzamido)glutaramic acid typically involves the reaction of phthalic acid with alpha-aminoglutarimide. The process begins with the formation of alpha-(o-carboxybenzamido)glutarimide, which is then hydrolyzed to produce this compound . The reaction conditions often include the use of aqueous sodium hydroxide and methanol, followed by recrystallization from aqueous methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(o-Carboxybenzamido)glutaramic acid undergoes various chemical reactions, including amide hydrolysis and oxidation-reduction reactions. The compound is known to spontaneously hydrolyze to form 2-(o-carboxybenzamido)glutaric acid .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases such as sodium hydroxide and acids like hydrochloric acid. The hydrolysis reactions typically occur under mild conditions, while oxidation-reduction reactions may require specific catalysts and controlled environments .
Major Products
The major products formed from the hydrolysis of this compound include 2-(o-carboxybenzamido)glutaric acid and phthalic acid . These products are significant in understanding the compound’s stability and reactivity.
Scientific Research Applications
2-(o-Carboxybenzamido)glutaramic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(o-Carboxybenzamido)glutaramic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the modulation of biochemical pathways, including those involved in inflammation and cell signaling . The exact molecular targets and pathways are still under investigation, but its structural similarity to thalidomide suggests potential interactions with the E3 ubiquitin ligase complex .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunosuppressive and anti-angiogenic properties.
2-(o-Carboxybenzamido)glutaric acid: A hydrolysis product of 2-(o-Carboxybenzamido)glutaramic acid.
Alpha-(o-carboxybenzamido)glutarimide: An intermediate in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways.
Properties
CAS No. |
2393-39-7 |
|---|---|
Molecular Formula |
C13H14N2O6 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
2-[(4-amino-1-carboxy-4-oxobutyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H14N2O6/c14-10(16)6-5-9(13(20)21)15-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19)(H,20,21) |
InChI Key |
ZIMWCUUEMGFXNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(CCC(=O)N)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


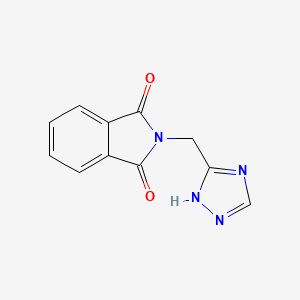
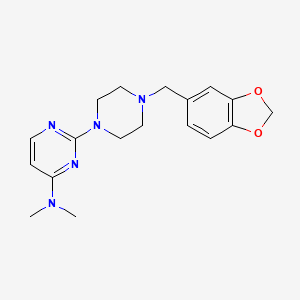
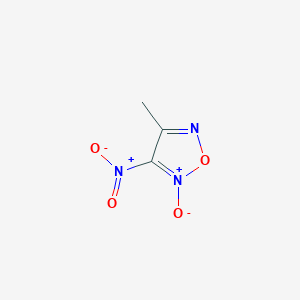

![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14161606.png)
![methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate](/img/structure/B14161621.png)
